molecular formula C22H22N2O3S B6031635 N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B6031635
M. Wt: 394.5 g/mol
InChI Key: QNUUMERWFKOCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MPPG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPG is a glycinamide derivative that has been studied for its ability to modulate glutamate receptors, which play a crucial role in the central nervous system.

Mechanism of Action

N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of the metabotropic glutamate receptor 7 (mGluR7). By binding to this receptor, this compound inhibits the release of glutamate, which is a neurotransmitter involved in many brain functions. This inhibition leads to a decrease in excitatory neurotransmission, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior and improve cognitive function in rodents. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and alcohol, suggesting its potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for the mGluR7 receptor. This allows for more precise manipulation of glutamate signaling in the brain. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for research on N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its potential as a treatment for addiction, particularly in reducing drug-seeking behavior. Further research is also needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 2-methylbenzenamine, 4-methylbenzenamine, and benzenesulfonyl chloride with glycine in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate glutamate receptors, which are involved in processes such as learning, memory, and synaptic plasticity. This compound has been studied in animal models of depression, anxiety, and addiction, where it has shown promising results in reducing symptoms.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-17-12-14-19(15-13-17)24(28(26,27)20-9-4-3-5-10-20)16-22(25)23-21-11-7-6-8-18(21)2/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUUMERWFKOCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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